molecular formula C13H11ClF2N2OS B4757427 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-difluorophenyl)urea

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-difluorophenyl)urea

Cat. No.: B4757427
M. Wt: 316.75 g/mol
InChI Key: WXNNQKNKDYLMMS-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thienyl group substituted with chlorine and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-difluorophenyl)urea typically involves the reaction of 5-chloro-2-thiopheneethylamine with 2,4-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-difluorophenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dimethoxyphenyl)urea
  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dichlorophenyl)urea
  • N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-dimethylphenyl)urea

Uniqueness

N-[1-(5-chloro-2-thienyl)ethyl]-N’-(2,4-difluorophenyl)urea stands out due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to its analogs.

Properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF2N2OS/c1-7(11-4-5-12(14)20-11)17-13(19)18-10-3-2-8(15)6-9(10)16/h2-7H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNNQKNKDYLMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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